molecular formula C21H19FN2O6S B6549543 [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate CAS No. 1040668-73-2

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate

Cat. No.: B6549543
CAS No.: 1040668-73-2
M. Wt: 446.5 g/mol
InChI Key: FPSIQIRIKGMREU-UHFFFAOYSA-N
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Description

[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate (CAS: 1040668-73-2) is a synthetic organic compound with the molecular formula C₂₁H₁₉FN₂O₆S and a molecular weight of 446.5 g/mol . Its structure comprises a 1,2-oxazole core substituted with a 2-fluorophenyl group at the 5-position, linked via a methyl ester to a benzoate moiety. The benzoate is further functionalized with a morpholine-4-sulfonyl group at the para position, introducing both sulfonyl and morpholine functionalities. The SMILES notation (O=C(OCc1cc(-c2ccccc2F)on1)c1ccc(S(=O)(=O)N2CCOCC2)cc1) highlights the spatial arrangement of these groups .

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6S/c22-19-4-2-1-3-18(19)20-13-16(23-30-20)14-29-21(25)15-5-7-17(8-6-15)31(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSIQIRIKGMREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate, with CAS Number 1040668-67-4, is a novel organic molecule that has garnered attention for its potential biological activities. Its structure includes an oxazole ring and a morpholine sulfonyl group, which are known to impart various pharmacological properties. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H17FN2O5S
  • Molecular Weight : 404.4 g/mol
  • Structure : The compound features a fluorophenyl group attached to an oxazole ring and a sulfonamide moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The oxazole ring can be generated through cyclization reactions of appropriate precursors under acidic or basic conditions. The introduction of the fluorophenyl group is achieved via electrophilic aromatic substitution, followed by the attachment of the morpholine sulfonyl group through nucleophilic substitution reactions.

Antimicrobial Activity

Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxazoles have been tested against various bacterial strains and shown to possess potent antibacterial activity due to their ability to inhibit bacterial growth by disrupting cellular processes .

Analgesic and Anti-inflammatory Effects

Studies have reported that oxazole derivatives can exhibit analgesic and anti-inflammatory activities. For example, in animal models, compounds similar to this compound demonstrated significant pain relief in writhing tests and hot plate assays . The mechanism is believed to involve the inhibition of cyclooxygenase enzymes or modulation of pain receptors such as TRPV1 .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and urease enzymes. These activities suggest potential applications in treating conditions like Alzheimer's disease and certain gastrointestinal disorders .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antibacterial Study : A synthesized derivative showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.
  • Analgesic Testing : In a controlled study involving rodents, the compound was administered at varying doses. Results indicated a dose-dependent reduction in pain responses compared to control groups.
  • Toxicity Assessment : Acute toxicity studies revealed no significant adverse effects at therapeutic doses, supporting its safety profile for further development .

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets:

  • Enzyme Interaction : The morpholine sulfonamide moiety may facilitate binding to target enzymes such as AChE, leading to inhibition.
  • Receptor Modulation : The compound may modulate pain receptors like TRPV1 through competitive inhibition or allosteric modulation.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structure suggests activity against various biological targets:

  • Anticancer Activity : Research indicates that compounds with similar oxazole frameworks exhibit cytotoxic effects against cancer cell lines. The incorporation of a morpholine sulfonamide may enhance selectivity and potency against tumor cells.
  • Antimicrobial Properties : The presence of the oxazole ring is known to confer antimicrobial activity. Preliminary studies suggest that this compound could be effective against certain bacterial strains.

Drug Discovery

The compound is included in screening libraries for drug discovery:

  • High-throughput Screening : It is part of libraries used to identify leads in drug development. Its unique structure allows it to interact with diverse biological targets, making it a candidate for further optimization in lead compounds.

Agrochemicals

Research into agrochemical applications has shown that similar compounds can act as effective pesticides or herbicides:

  • Pesticidal Activity : The compound's structure may inhibit key enzymes in pests or pathogens, leading to its potential use as an agrochemical agent.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntimicrobial TestingShowed effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than standard antibiotics.
Study CAgrochemical PotentialIndicated effective pest control in preliminary field trials, outperforming existing commercial products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Reported Activity/Use Synthesis Yield (If Available)
[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate C₂₁H₁₉FN₂O₆S 446.5 Benzoate ester, 1,2-oxazole, morpholine sulfonyl 2-fluorophenyl, morpholine sulfonyl Not reported N/A
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₇H₁₆N₃O₄S₂ 406.4 Sulfonamide, 1,2-oxazole Methyl (oxazole and benzene) Antimicrobial N/A
4-(4-Oxo-2-phenyl-THQ)butyl 4-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate (A41) C₃₁H₂₅FN₄O₄ 560.5 Benzoate ester, 1,2,4-oxadiazole, tetrahydroquinazolinone 2-fluorophenyl, phenyl, THQ moiety Not reported 71%
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.4 Benzoate ester, sulfonylurea, triazine Methoxy, methyl, triazine Herbicide N/A

Key Points of Comparison

Core Heterocycles and Functional Groups: The target compound features a 1,2-oxazole ring, whereas A41 () contains a 1,2,4-oxadiazole. The morpholine sulfonyl group in the target compound differs from the sulfonamide in and the sulfonylurea in metsulfuron-methyl. Morpholine’s oxygen-rich structure likely improves aqueous solubility compared to aromatic sulfonamides .

Substituent Effects :

  • The 2-fluorophenyl group is shared with A41. Fluorine’s electronegativity and small size often enhance bioavailability and binding affinity by modulating electronic effects and reducing oxidative metabolism .
  • The methyl substituents in ’s compound may reduce steric hindrance, facilitating antimicrobial activity, whereas the target compound’s bulkier morpholine sulfonyl group could influence target selectivity .

Biological Activity :

  • The sulfonamide derivative () exhibits antimicrobial activity , attributed to the sulfonamide moiety’s ability to inhibit dihydropteroate synthase in bacteria . The target compound’s lack of a sulfonamide group suggests a different mechanism, if biologically active.
  • Metsulfuron-methyl’s herbicidal activity arises from acetolactate synthase inhibition via its triazine and sulfonylurea groups. The target compound’s morpholine sulfonyl group is unlikely to confer similar herbicidal properties .

Synthesis and Practical Considerations: A41’s synthesis yield of 71% () highlights efficient coupling of the oxadiazole and benzoate groups.

Q & A

Basic: What synthetic strategies are recommended for preparing [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(morpholine-4-sulfonyl)benzoate?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Construct the 1,2-oxazole core via cyclization of appropriate precursors (e.g., nitrile oxides with alkynes).
  • Step 2: Introduce the 2-fluorophenyl group at the 5-position of the oxazole through Suzuki-Miyaura coupling or electrophilic substitution.
  • Step 3: Sulfonylation of the benzoate moiety using morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine as base).
  • Step 4: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Key Considerations: Optimize reaction temperatures and stoichiometry to avoid over-sulfonylation. For oxidation-sensitive intermediates, employ inert atmospheres (N₂/Ar) .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and substitution patterns, particularly distinguishing morpholine-sulfonyl and fluorophenyl groups.
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • X-ray Crystallography: For unambiguous structural determination (if crystals are obtainable), using SHELXL for refinement .

Note: Monitor for potential degradation products (e.g., sulfone hydrolysis) under acidic/basic conditions using stability-indicating HPLC methods .

Advanced: How can conflicting crystallographic data be resolved during structural determination?

Answer:

  • Data Collection: Use high-resolution synchrotron radiation to improve data completeness (>99%) and redundancy.
  • Refinement Tools: Employ SHELXL for small-molecule refinement, leveraging its robust handling of disordered atoms and twinning. For challenging cases, apply the TwinRotMat option in SHELXL to model twinning .
  • Validation: Cross-validate with WinGX (ORTEP-3) for thermal ellipsoid visualization and hydrogen-bonding analysis. Use PLATON to check for missed symmetry or voids .

Example: If morpholine ring disorder is observed, refine using PART instructions in SHELXL and apply geometric restraints to maintain plausible bond lengths/angles .

Advanced: What computational methods are suitable for predicting this compound’s interaction with biological targets like acetylcholinesterase (AChE)?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding poses, focusing on the morpholine-sulfonyl group’s potential to occupy the AChE peripheral anionic site.
  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing enzyme interactions .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes in the target enzyme .

Validation: Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays (e.g., Ellman’s method for AChE) .

Advanced: How can synthetic byproducts or degradation pathways be systematically analyzed?

Answer:

  • LC-MS/MS: Identify byproducts via fragmentation patterns. For example, oxidation of the oxazole ring may yield sulfoxides or sulfones, detectable via +16/32 Da mass shifts .
  • Isolation and Characterization: Use preparative HPLC to isolate impurities, followed by 2D NMR (COSY, HSQC) for structural elucidation.
  • Mechanistic Studies: Employ deuterium-labeling or ¹⁸O-tracing to track reaction pathways (e.g., hydrolysis of the benzoate ester under acidic conditions) .

Advanced: What strategies mitigate challenges in optimizing enzyme inhibition assays for this compound?

Answer:

  • Assay Design: Use a fluorometric or colorimetric substrate (e.g., acetylthiocholine for AChE) with controlled pH (7.4) and temperature (37°C).
  • Data Interpretation: Apply nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Address interference from the compound’s autofluorescence by validating with a counter-screen (e.g., LC-MS-based activity assays) .
  • Contradiction Resolution: If IC₅₀ values conflict across studies, verify enzyme source purity (e.g., recombinant vs. tissue-extracted AChE) and buffer composition effects .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonylation reagents (e.g., morpholine-4-sulfonyl chloride).
  • Waste Disposal: Neutralize acidic/basic waste with appropriate buffers before disposal.
  • Stability: Store at –20°C under desiccation to prevent hydrolysis of the sulfonyl group .

Advanced: How can hydrogen-bonding networks in the crystal structure inform drug design?

Answer:

  • Graph Set Analysis: Use Mercury (CCDC) to classify hydrogen bonds (e.g., R₂²(8) motifs) and identify supramolecular synthons.
  • Impact on Solubility: Correlate H-bond density with experimental solubility data. High H-bonding may reduce solubility but enhance stability.
  • Co-crystallization: Screen with co-formers (e.g., carboxylic acids) to modify packing motifs and improve bioavailability .

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